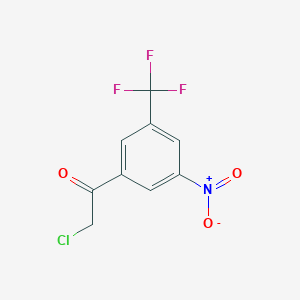

2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H5ClF3NO3. It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at a temperature range of 0-5°C for 3-4 hours. After the reaction is complete, ice water is added, and the mixture is stirred for an additional hour. The pH is then adjusted to 8-9 using a 40% sodium hydroxide solution, and the organic phase is separated and distilled under reduced pressure to obtain the desired product .

Industrial Production Methods

For large-scale production, the same synthetic route can be employed with appropriate scaling of reagents and reaction conditions. The use of toluene as a solvent ensures high safety and low environmental impact, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and trifluoromethyl makes the aromatic ring less reactive towards electrophilic substitution. under specific conditions, substitution reactions can occur.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Catalysts such as aluminum trichloride or iron(III) chloride are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Reduction: 2-Amino-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone.

Nucleophilic Substitution: 2-(Substituted amino)-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone.

Scientific Research Applications

2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of small molecules with biological macromolecules.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene: Similar structure but with an additional nitro group.

1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone: Similar structure but with a trifluoroethanone moiety instead of ethanone.

Uniqueness

2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the nitro group allows for reduction reactions, while the trifluoromethyl group enhances its stability and lipophilicity .

Biological Activity

2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone is an organic compound notable for its complex structure and potential biological activities. With a molecular formula of C9H5ClF3NO3 and a molecular weight of approximately 267.59 g/mol, this compound features a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring. These structural components suggest significant reactivity and potential applications in pharmaceuticals and agrochemicals .

The unique combination of functional groups in this compound enhances its lipophilicity and metabolic stability, which may improve its efficacy against various biological targets. Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties .

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : The compound shows promise in inhibiting bacterial growth, likely due to the presence of the nitro group which is known for its antimicrobial properties.

- Antitumor Activity : Initial research indicates potential cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The trifluoromethyl group may enhance the compound's ability to penetrate cell membranes, increasing its effectiveness .

Anticancer Activity

A study assessed the cytotoxic performance of this compound against human cancer cell lines A549 and HeLa. The results indicated significant inhibition of cell proliferation, with IC50 values suggesting potent anticancer activity .

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| A549 | 7.9 | Induces apoptosis |

| HeLa | 6.5 | Cell cycle arrest in G1/S phase |

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against several bacterial strains. In vitro studies revealed the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within target cells. Compounds with similar structures have been shown to inhibit key metabolic pathways, leading to increased apoptosis in cancer cells .

Properties

Molecular Formula |

C9H5ClF3NO3 |

|---|---|

Molecular Weight |

267.59 g/mol |

IUPAC Name |

2-chloro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H5ClF3NO3/c10-4-8(15)5-1-6(9(11,12)13)3-7(2-5)14(16)17/h1-3H,4H2 |

InChI Key |

SBFRVCSZUFDQPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.